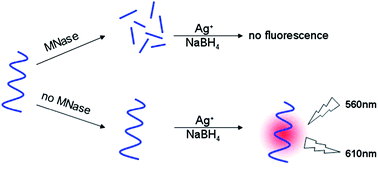Label-free and sensitive detection of micrococcal nuclease activity using DNA-scaffolded silver nanoclusters as a fluorescence indicator
Analytical Methods Pub Date: 2014-03-10 DOI: 10.1039/C4AY00378K
Abstract
A novel and label-free method for micrococcal nuclease (MNase) detection has been presented based on single-stranded DNA (ssDNA)-scaffolded fluorescent silver nanoclusters (AgNCs). The ssDNA was introduced as the substrate for MNase and also as the scaffold for the synthesis of the AgNCs. In the absence of MNase, the ssDNA was not digested. As a result, the fluorescent AgNCs were formed and exhibited strong fluorescence. In the presence of MNase, the DNA was digested, which prohibited the formation of the AgNCs due to the lack of the DNA scaffold, resulting in weak fluorescence. The fluorescence intensity exhibits a linear correlation to MNase concentration in the range of 0 U mL−1 to 2 × 10−4 U mL−1 with a detection limit of 8 × 10−6 U mL−1. Given its simplicity, easy operation, sensitivity and cost-effectiveness, this method can be extended to other nuclease assays.


Recommended Literature
- [1] Highly stereoselective double (R)-phenylglycinol-induced cyclocondensation reactions of symmetric aryl bis(oxoacids)†‡
- [2] Inorganic stereochemistry
- [3] Cu–Ln compounds based on nitronyl nitroxide radicals: synthesis, structure, and magnetic and fluorescence properties†
- [4] Dissipative disassembly of colloidal microgel crystals driven by a coupled cyclic reaction network†
- [5] Environmental distribution of the neurotoxin l-BMAA in Paenibacillus species
- [6] Elucidating the mechanism and regioselectivity of phosphine-catalyzed transformation of MBH carbonate†
- [7] Synthesis and reactivity of 1,8-bis(imino)carbazolide complexes of iron, cobalt and manganese
- [8] 1,2,3-Triazolyl bisphosphine with pyridyl functionality: synthesis, copper(i) chemistry and application in click catalysis†
- [9] Preparation and characterization of phloretin by complexation with cyclodextrins†
- [10] Inside back cover










